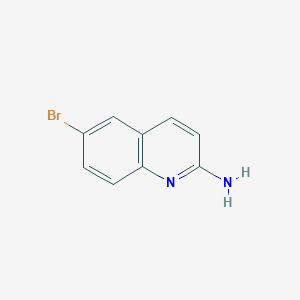

6-Bromoquinolin-2-amine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

6-bromoquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSKICCPQEZRQEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)N)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457979 | |

| Record name | 6-bromoquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791626-58-9 | |

| Record name | 6-bromoquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromoquinolin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance As a Heterocyclic Scaffold in Contemporary Chemical Research

Heterocyclic scaffolds, which are cyclic compounds containing atoms of at least two different elements in their rings, are fundamental to medicinal chemistry. The quinoline (B57606) core, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a prominent example of such a scaffold. 6-Bromoquinolin-2-amine serves as a valuable building block in organic synthesis due to its inherent chemical reactivity. moldb.combldpharm.com The presence of the amino group and the bromine atom allows for a variety of chemical modifications, enabling researchers to systematically alter the molecule's structure to achieve desired properties.

A notable application of this compound is in the development of novel therapeutic agents. For instance, it has been utilized as a starting material in the synthesis of a series of 2,6-disubstituted quinolines designed as potential antagonists for the metabotropic glutamate (B1630785) receptor 1 (mGluR1). These compounds are being investigated for the treatment of neuropathic pain. In these synthetic pathways, the amino group of this compound can be modified, and the bromine atom can be replaced or used in coupling reactions to introduce other functional groups, leading to a library of new chemical entities with varying biological activities.

Another synthetic utility of this scaffold is demonstrated in the polyfunctionalization of quinolines. Through nitration, the bromoquinoline core can be activated, facilitating nucleophilic substitution reactions where the bromine atom is replaced by other groups, such as morpholinyl and piperazinyl moieties. semanticscholar.orgresearchgate.net This strategy expands the chemical diversity that can be achieved from a single starting material, highlighting the compound's importance in creating libraries of molecules for biological screening.

Overview of Research Trajectories for Quinoline Derivatives in Academia

The academic interest in quinoline (B57606) derivatives is extensive and well-established. The quinoline framework is often described as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular structure that is capable of binding to multiple biological targets. researchgate.netmdpi.com This versatility has led to the development of a vast number of quinoline-based compounds with a wide spectrum of pharmacological activities. orientjchem.org

Historically and currently, a significant research trajectory for quinoline derivatives has been in the field of anti-infective diseases. nih.gov This includes the development of renowned antimalarial drugs like chloroquine (B1663885) and quinine, as well as various antibacterial agents. rsc.orgbiointerfaceresearch.com The ability of the quinoline ring to be variously substituted allows for the fine-tuning of activity against different pathogens and for overcoming drug resistance. rsc.org

Another major focus of academic research is the development of quinoline-based anticancer agents. ekb.eg These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines through mechanisms such as the inhibition of protein kinases and the disruption of tubulin assembly. ekb.eg The structural flexibility of the quinoline nucleus allows for the design of derivatives that can target specific pathways involved in cancer progression. researchgate.net

Beyond these areas, the research trajectories for quinoline derivatives are diverse, encompassing the development of agents with anti-inflammatory, antiviral, and neuroprotective properties. researchgate.netmdpi.com The ongoing exploration of new synthetic methodologies and the functionalization of the quinoline core continue to open up new avenues for drug discovery and materials science. researchgate.netorientjchem.org The ability to modify the quinoline scaffold, as exemplified by the use of building blocks like 6-Bromoquinolin-2-amine, ensures that this class of compounds will remain a central focus of academic and industrial research for the foreseeable future.

Interactive Data Table: Research Findings

Below is a table summarizing the inhibitory activity of selected 2,6-disubstituted quinoline derivatives synthesized from this compound precursors against the mGluR1 receptor.

| Compound | R1 Substituent | R2 Substituent | R3 Substituent | Inhibition (%) @ 10 µM | IC50 (µM) |

| 12a | Pyrrolidinyl | H | H | 49.3 ± 2.4 | 9.87 |

| 12b | Pyrrolidinyl | Methyl | H | 55.4 ± 3.1 | 7.56 |

| 12c | Pyrrolidinyl | Ethyl | H | 63.2 ± 1.9 | 4.33 |

| 13a | Piperidinyl | H | H | 45.1 ± 2.8 | >10 |

| 13b | Piperidinyl | Methyl | H | 51.7 ± 2.5 | 8.12 |

| 13c | Piperidinyl | Ethyl | H | 68.9 ± 0.9 | 2.16 |

Data sourced from a study on 2-Substituted Quinoline 6-Carboxamides as potential mGluR1 antagonists.

An in-depth analysis of the synthetic strategies for this compound and its derivatives reveals a variety of chemical methodologies. These approaches range from the fundamental construction of the quinoline core to the subsequent functionalization and derivatization of the molecule.

Advanced Spectroscopic and Structural Elucidation Techniques in Research

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition and exact molecular weight of "6-Bromoquinolin-2-amine." This technique measures the mass-to-charge ratio (m/z) of an ion with very high precision. For "this compound" (C₉H₇BrN₂), the expected monoisotopic mass would be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N). The presence of bromine is readily identified by a characteristic isotopic pattern, with two major peaks separated by approximately 2 m/z units, corresponding to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ (with ⁷⁹Br) | 222.9869 | To be determined experimentally |

| [M+H]⁺ (with ⁸¹Br) | 224.9849 | To be determined experimentally |

This is an interactive data table. The observed m/z values from an experimental HRMS spectrum would be used to confirm the molecular formula.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in "this compound" by detecting the vibrational frequencies of its chemical bonds. The primary amine (-NH₂) group is a key feature, typically exhibiting two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. The N-H bending vibration is usually observed around 1600 cm⁻¹. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the quinoline (B57606) ring are found in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear at lower wavenumbers, typically in the fingerprint region below 1000 cm⁻¹.

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Stretch | 3300 - 3500 (two bands) |

| Primary Amine (N-H) | Bend | ~1600 |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C, C=N | Stretch | 1400 - 1600 |

| C-Br | Stretch | < 1000 |

This is an interactive data table. The exact peak positions and intensities can provide further structural insights.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within "this compound." The quinoline ring system is a chromophore that absorbs UV light, leading to the promotion of electrons to higher energy orbitals. The position of the absorption maxima (λ_max) is indicative of the extent of conjugation in the molecule. The presence of the amino and bromo substituents on the quinoline ring can influence the electronic structure and, consequently, the UV-Vis absorption spectrum. A study on various aminoquinolines has shown that these compounds typically exhibit absorption bands in the UV region, and the position and intensity of these bands can be affected by the substitution pattern. researchgate.net

| Compound | Solvent | λ_max (nm) |

| 6-Aminoquinoline | Ethanol | 247, 345 |

| "this compound" | To be determined | To be determined experimentally |

This is an interactive data table. The λ_max for "this compound" would need to be determined experimentally to fully characterize its electronic properties.

X-ray Diffraction (XRD) for Single Crystal Structural Determination and Molecular Packing

The analysis involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, researchers can calculate the electron density map of the molecule and, from that, build an accurate model of the atomic structure.

Furthermore, XRD data reveals how individual molecules pack together to form the crystal lattice. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding (potentially involving the amine group) and halogen bonding (involving the bromine atom), which govern the material's bulk properties.

While the technique is powerful, obtaining single-crystal X-ray diffraction data is contingent upon growing a suitable, well-ordered single crystal of the compound. Despite the importance of this technique for absolute structure confirmation, specific crystallographic data for this compound, such as its crystal system, space group, and unit cell dimensions, are not prominently available in surveyed research literature. The table below illustrates the type of parameters that a typical XRD analysis would provide.

Table 1: Representative Crystallographic Data from Single-Crystal XRD Analysis (Note: Specific experimental data for this compound is not available in the cited sources; this table serves as an illustrative example of the parameters obtained from such an analysis.)

| Parameter | Description | Typical Value (Example) |

| Chemical Formula | The elemental composition of the molecule. | C₉H₇BrN₂ |

| Formula Weight | The sum of the atomic weights of the atoms in the formula. | 223.07 g/mol |

| Crystal System | A classification of crystals based on their axial systems. | Monoclinic |

| Space Group | The group of symmetry operations describing the crystal's structure. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell along the x, y, and z axes. | Data not available |

| α, β, γ (°) | The angles between the unit cell axes. | Data not available |

| Volume (ų) | The volume of the unit cell. | Data not available |

| Z | The number of molecules per unit cell. | Data not available |

| Calculated Density (g/cm³) | The theoretical density of the material based on XRD data. | Data not available |

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. It serves as a critical checkpoint in chemical synthesis to verify the empirical formula of a newly synthesized compound and to assess its purity. researchgate.net The method relies on the complete combustion of a small, precisely weighed sample in an excess of oxygen at high temperatures. researchgate.net

During this combustion process, all carbon in the sample is converted to carbon dioxide (CO₂), hydrogen is converted to water (H₂O), and nitrogen is converted to nitrogen gas (N₂) or nitrogen oxides, which are subsequently reduced to N₂. These resulting gases are then separated and quantified by a detector, allowing for the calculation of the percentage of each element in the original sample.

For this compound, with a molecular formula of C₉H₇BrN₂, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. A comparison between these theoretical values and the experimental results from a CHN analyzer provides strong evidence for the compound's identity and purity. A close correlation between the found and calculated values (typically within ±0.4%) is a standard criterion for confirming the successful synthesis of the target compound. researchgate.net

Table 2: Elemental Composition Data for this compound (C₉H₇BrN₂)

| Element | Atomic Weight ( g/mol ) | Moles in Formula | Total Mass in Formula ( g/mol ) | Theoretical Mass % |

| Carbon (C) | 12.011 | 9 | 108.099 | 48.48% |

| Hydrogen (H) | 1.008 | 7 | 7.056 | 3.16% |

| Bromine (Br) | 79.904 | 1 | 79.904 | 35.82% |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 12.56% |

| Total | 223.073 | 100.00% |

The experimental values obtained from a CHN analysis of a purified sample of this compound would be expected to align closely with the theoretical percentages for C, H, and N listed above.

Theoretical and Computational Chemistry Studies of 6 Bromoquinolin 2 Amine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a important tool for the quantum mechanical investigation of molecular systems. uci.edu This approach is widely used to determine the optimized geometry and electronic structure of molecules like 6-bromoquinolin-2-amine. DFT calculations, often employing hybrid functionals such as B3LYP in conjunction with basis sets like 6-311++G(d,p), can accurately predict key structural parameters. researchgate.netresearchgate.net

The geometry optimization process seeks to find the minimum energy conformation of the molecule, providing data on bond lengths, bond angles, and dihedral angles. For quinoline (B57606) derivatives, theoretical calculations have been shown to reproduce experimental findings with a high degree of accuracy. researchgate.net The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also a key output of DFT calculations, forming the basis for further analysis of the molecule's reactivity and spectroscopic properties.

Table 1: Representative Calculated Geometrical Parameters for a Substituted Quinoline System

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-Br | 1.90 |

| C-N (ring) | 1.32 - 1.38 |

| C-C (ring) | 1.37 - 1.42 |

| C-N (amine) | 1.37 |

| N-C-C (angle) | 122 - 124 |

| C-C-C (angle) | 118 - 121 |

| Note: These are representative values for a bromo-substituted quinoline system and may not be the exact values for this compound. The actual values would be obtained from a specific DFT calculation for the molecule. |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. wikipedia.orgnist.govscience.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. edu.krd A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. edu.krd For quinoline derivatives, the HOMO-LUMO gap can be tuned by the introduction of different substituent groups, which in turn influences their biological activity and potential applications in materials science. researchgate.net

Table 2: Representative FMO Parameters for a Substituted Quinoline System

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.5 |

| Energy Gap (ΔE) | 5.0 |

| Note: These are representative values and the actual HOMO, LUMO, and energy gap for this compound would be determined from specific quantum chemical calculations. |

Prediction of Spectroscopic Parameters (e.g., Calculated NMR Chemical Shifts)

Computational chemistry offers powerful methods for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. modgraph.co.uknih.gov The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the 1H and 13C NMR chemical shifts of organic molecules. nih.govresearchgate.net

These theoretical calculations can aid in the assignment of experimental NMR spectra and provide a deeper understanding of the electronic environment of the nuclei. For complex molecules like this compound, where spectral interpretation can be challenging, calculated chemical shifts serve as a valuable tool for structural elucidation. The correlation between theoretical and experimental NMR data is often excellent, confirming the accuracy of the computational models.

Table 3: Representative Calculated 1H and 13C NMR Chemical Shifts for a Substituted Quinoline System

| Atom | Calculated Chemical Shift (ppm) |

| H (amine) | 5.0 - 6.0 |

| H (aromatic) | 7.0 - 8.5 |

| C (aromatic, C-Br) | 115 - 120 |

| C (aromatic, C-NH2) | 155 - 160 |

| C (aromatic) | 120 - 140 |

| Note: These are representative ranges for a bromo-amino-quinoline system and the specific shifts for this compound would require a dedicated calculation. |

Molecular Electrostatic Potential (MESP) Mapping and Reactivity Descriptors

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity. researchgate.netwolfram.comwalisongo.ac.iducsb.eduproteopedia.org The MESP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

Typically, red-colored regions indicate a negative electrostatic potential, highlighting electron-rich areas that are susceptible to electrophilic attack. Conversely, blue-colored regions represent a positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green areas denote regions of neutral potential. For this compound, the MESP map would likely show negative potential around the nitrogen atoms and the bromine atom, suggesting these are sites for electrophilic interaction, while the hydrogen atoms of the amine group would exhibit a positive potential, making them potential sites for nucleophilic interaction.

Non-Linear Optical (NLO) Properties Investigations for Optoelectronic Applications

The study of non-linear optical (NLO) properties of organic molecules is a burgeoning field with potential applications in optoelectronics and photonics. researchgate.netresearchgate.net Computational methods, particularly DFT, are employed to calculate key NLO parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

A high first-order hyperpolarizability is a key indicator of a molecule's potential as an NLO material. For organic molecules, a large β value is often associated with a significant intramolecular charge transfer, which can be facilitated by the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system. The quinoline ring system, with its delocalized electrons, provides a good framework for achieving significant NLO properties, and the bromo and amino substituents in this compound would be expected to influence these properties.

Table 4: Representative Calculated NLO Properties for a Substituted Aromatic System

| Property | Value |

| Dipole Moment (μ) | ~3-5 Debye |

| Polarizability (α) | ~150-200 a.u. |

| First-Order Hyperpolarizability (β) | ~500-1000 a.u. |

| Note: These are representative values. The actual NLO properties of this compound would need to be determined through specific calculations. |

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. nih.govmdpi.commdpi.com This method is crucial in drug discovery and design, as it helps to understand the binding mode and affinity of a potential drug candidate. mdpi.com

In a typical molecular docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The ligand, in this case, this compound, is then "docked" into the active site of the protein, and various binding poses are evaluated based on a scoring function that estimates the binding energy. researchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein, providing insights into the mechanism of action. nih.gov For instance, quinoline derivatives have been docked into the active sites of enzymes like EGFR kinase to explore their potential as anticancer agents. nih.govresearchgate.net

Quantum Chemical Descriptors for Structure-Activity Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to develop quantitative structure-activity relationships (QSAR). These descriptors help in understanding and predicting the biological activity or other properties of a compound based on its molecular structure. Some of the key global reactivity descriptors include:

Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution. It is calculated as (I-A)/2, where I is the ionization potential and A is the electron affinity.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating how easily a molecule's electron cloud can be polarized.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself. It is calculated as (I+A)/2. wikipedia.orgwikipedia.orgbyjus.com

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment. It is defined as ω = χ² / (2η). researchgate.netbohrium.comresearchgate.net

These descriptors, calculated using the energies of the HOMO and LUMO, provide a quantitative basis for comparing the reactivity of different molecules and for designing new compounds with desired properties. echemi.com

Table 5: Representative Quantum Chemical Descriptors for a Substituted Aromatic System

| Descriptor | Representative Value |

| Chemical Hardness (η) | ~2.5 eV |

| Chemical Softness (S) | ~0.4 eV⁻¹ |

| Electronegativity (χ) | ~4.0 eV |

| Electrophilicity Index (ω) | ~3.2 eV |

| Note: These are representative values and the specific values for this compound would be determined from its calculated ionization potential and electron affinity. |

Biological Activity and Medicinal Chemistry Research for 6 Bromoquinolin 2 Amine Derivatives

Enzyme and Receptor Inhibition Studies

Derivatives of 6-bromoquinolin-2-amine have been investigated for their ability to modulate the activity of various enzymes and receptors, highlighting their potential as therapeutic agents for a range of diseases, including cancer and neurodegenerative disorders.

Kinase Inhibitory Activity of this compound Scaffolds

The quinoline (B57606) and quinazoline (B50416) scaffolds are recognized as important pharmacophores in the development of kinase inhibitors. Numerous anticancer drugs with a 4-aminoquinazoline core, a related heterocyclic system, are already on the market. Research has demonstrated that derivatives of these scaffolds can act as specific inhibitors of both tyrosine and serine/threonine kinases.

A series of substituted 6-arylquinazolin-4-amines, which share a similar structural framework with this compound derivatives, were synthesized and evaluated as inhibitors of cdc2-like kinases (Clk). These studies revealed that this chemotype can act as an ATP-competitive inhibitor, binding at the kinase hinge region. One potent analogue demonstrated remarkable selectivity for Clk1, Clk4, and Dyrk1A when screened against a large panel of kinases. medchemexpress.com This highlights the potential for developing highly selective kinase inhibitors based on this scaffold.

| Compound/Scaffold | Target Kinase(s) | Key Findings |

| 6-Arylquinazolin-4-amines | Clk1, Clk4, Dyrk1A | Potent and selective ATP-competitive inhibitors. medchemexpress.com |

| 4-Anilino-quin(az)oline | General Kinases | Scaffold can be modulated for both selective and broad-spectrum kinase inhibition. |

| 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine | CK1δ/ε, DYRK1A | Showed inhibitory activity in the micromolar to submicromolar range. dntb.gov.ua |

This table presents data on related quinoline and quinazoline scaffolds to illustrate the potential of the this compound core in kinase inhibition.

Metabotropic Glutamate (B1630785) Receptor 1 (mGluR1) Antagonism

Metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor that plays a crucial role in the central nervous system. Its antagonists are being investigated for the treatment of various neurological and psychiatric disorders. Research has shown that antagonism of group I metabotropic glutamate receptors, which includes mGluR1, can reduce the behavioral effects of drugs of abuse. nih.gov The mechanism of action is thought to involve the inhibition of de novo protein synthesis, which can block the formation of drug-cue associations. nih.gov

Selective mGluR1 antagonists can block the signaling pathway activated by the receptor, leading to physiological actions such as analgesia and anxiolysis. The discovery and modification of selective mGluR1 antagonists are active areas of research.

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Cholinesterase inhibitors are a class of drugs that block the normal breakdown of the neurotransmitter acetylcholine. They are the standard treatment for Alzheimer's disease. The quinoline scaffold has been identified as a promising core for the design of new cholinesterase inhibitors.

A series of novel 4-N-phenylaminoquinoline derivatives were synthesized and evaluated for their anti-cholinesterase activities. researchgate.net Many of these compounds were found to be dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net The inhibitory potency was found to be dependent on the length of the methylene (B1212753) side chain and the substitution pattern on the 4-N-phenyl ring. nih.gov Kinetic analysis of the most potent compounds revealed a mixed-type inhibition of AChE. researchgate.net

| Compound | Target Enzyme | IC50 (µM) |

| Compound 11g | Acetylcholinesterase (AChE) | 1.94 ± 0.13 |

| Butyrylcholinesterase (BChE) | 28.37 ± 1.85 | |

| Compound 11a | Acetylcholinesterase (AChE) | - |

| Berberine | Acetylcholinesterase (AChE) | 0.72 ± 0.04 µg/mL |

| Butyrylcholinesterase (BChE) | 7.67 ± 0.36 µg/mL | |

| Palmatine | Acetylcholinesterase (AChE) | 6.29 ± 0.61 µg/mL |

| (-)-Corydalmine | Butyrylcholinesterase (BChE) | 7.78 ± 0.38 µg/mL |

Data for compounds 11g and 11a are from a study on 4-N-phenylaminoquinoline derivatives, which are structurally related to the subject of this article. researchgate.net Data for Berberine, Palmatine, and (-)-Corydalmine are included for comparative purposes as isoquinoline (B145761) alkaloids with known cholinesterase inhibitory activity. researchgate.net

Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition Research

The phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical intracellular pathway that regulates cell survival, proliferation, and differentiation. Its dysregulation is a hallmark of many cancers, making it a key target for anticancer drug development. The quinoline scaffold is a known framework for the development of dual PI3K/mTOR inhibitors.

Research into 3-substituted aminomethylquinoline analogues has led to the identification of potent dual inhibitors of PI3Kδ and mTOR. nih.gov Certain compounds from this class have demonstrated significant cytotoxicity against cancer cell lines and selectivity for cancer cells over normal cells. nih.gov Mechanistic studies have shown that these compounds down-regulate key proteins in the PI3K/mTOR pathway and induce apoptosis in cancer cells. nih.gov

| Compound | Target(s) | IC50 (nM) | Key Findings |

| Compound 26 * | PI3Kα | 20 | Potent dual PI3K/mTOR inhibitor with excellent antiproliferative effects. ekb.eg |

| PI3Kβ | 376 | ||

| PI3Kγ | 204 | ||

| PI3Kδ | 46 | ||

| mTOR | 189 | ||

| PF-04691502 | PI3K/mTOR | - | Inhibits mTORC1 activity with an IC50 of 32 nM and shows various antitumor effects. nih.gov |

| NSC765844 | PI3K/mTOR | - | Identified as a potential anticancer drug candidate that warrants further study. nih.gov |

Compound 26 is a 2-morpholino-pyrimidine derivative, a related heterocyclic system. ekb.eg

Antimicrobial Research Applications

In an era of increasing antimicrobial resistance, the development of new antibacterial agents is a critical area of research. Derivatives of this compound and related quinoline compounds have shown significant promise as novel antimicrobial agents.

Antibacterial Efficacy

Derivatives of this compound have been synthesized and evaluated for their antibacterial activity against a wide range of pathogenic bacteria. These compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, including several multidrug-resistant strains.

For instance, a study on 6-bromoquinolin-4-ol (B142416) derivatives, which are structurally related to the subject of this article, demonstrated significant antibacterial activity against ESBL-producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Another study on 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one, a quinazoline derivative, also showed high antibacterial activity against Staphylococcus aureus, Bacillus species, Escherichia coli, and Klebsiella pneumoniae. nih.govresearchgate.net Furthermore, various quinoline derivatives have been reported to be effective against Salmonella typhi, Proteus vulgaris, and Shigella flexneri. nih.gov

| Bacterial Strain | Compound/Derivative | Activity |

| ESBL E. coli | 6-Bromoquinolin-4-ol derivatives | Significant antibacterial activity. mdpi.com |

| MRSA | 6-Bromoquinolin-4-ol derivatives | Significant antibacterial activity. mdpi.com |

| Staphylococcus aureus | 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | High antibacterial activity. nih.govresearchgate.net |

| Bacillus cereus | Quinoline derivatives | Promising in-silico results with considerable inhibition. |

| Pseudomonas aeruginosa | 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | High antibacterial activity. nih.govresearchgate.net |

| Klebsiella pneumoniae | 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | High antibacterial activity. nih.govresearchgate.net |

| Salmonella typhi | Quinoline-carbaldehyde derivatives | Potent inhibitory activity. nih.gov |

| Proteus vulgaris | Quinolone derivative | Excellent activity. researchgate.net |

| Shigella flexneri | Thymoquinone | Strong antimicrobial and antibiofilm activities. |

This table includes data on closely related quinoline and quinazoline derivatives to demonstrate the broad-spectrum antibacterial potential of the this compound scaffold.

Antimycobacterial Activity (e.g., against Mycobacterium tuberculosis H37Rv strain)

Derivatives of this compound have been investigated for their potential to combat Mycobacterium tuberculosis, the causative agent of tuberculosis. researchgate.netfrontiersin.org Research has demonstrated that modifications to the this compound structure can lead to compounds with significant antimycobacterial activity against the H37Rv strain. nih.govnih.govresearchgate.net

One study focused on synthesizing a series of 2-(quinoline-4-yloxy)acetamides and evaluating their inhibitory effects on M. tuberculosis H37Rv. nih.gov The results indicated that the presence of a piperidine (B6355638) moiety at a specific position on the aniline (B41778) ring led to a compound with sub-micromolar activity. nih.gov Specifically, a derivative with a piperidine substitution exhibited a minimum inhibitory concentration (MIC) of 0.09 μM, which was more potent than some first-line tuberculosis drugs like isoniazid. nih.gov Further modifications, such as the introduction of chlorine or bromine at the 6-position of the quinoline ring, resulted in compounds with MIC values of 0.75 and 0.68 μM, respectively. nih.gov

Another research effort explored a series of polycyclic amine derivatives for their antimycobacterial properties. nih.gov Within this series, the most potent compound demonstrated a minimum inhibitory concentration (MIC99) of 9.6 μM against M. tuberculosis H37Rv. nih.gov The study suggested that the nature of the side chain attached to the polycyclic carrier plays a crucial role in the antimycobacterial activity and cytotoxicity of these compounds. nih.gov

The following table summarizes the antimycobacterial activity of selected this compound derivatives against Mycobacterium tuberculosis H37Rv.

| Compound | Substituent | MIC (µM) |

| Derivative 1 | 4-(piperidine-1-yl)aniline at 2-amino position | 0.09 nih.gov |

| Derivative 2 | 6-chloro-2-(...)-amine | 0.75 nih.gov |

| Derivative 3 | 6-bromo-2-(...)-amine | 0.68 nih.gov |

| Polycyclic amine derivative | Specific polycyclic amine | 9.6 nih.gov |

Antifungal Investigations (e.g., against Aspergillus niger, Aspergillus fumigatus, Aspergillus clavatus, Candida albicans)

The antifungal potential of this compound derivatives has been explored against various pathogenic fungi. acs.orgnih.govmdpi.comnih.govacs.org One study synthesized a series of novel fluorinated quinoline analogs and tested their activity against several phytopathogenic fungi. mdpi.com The results showed that some of these derivatives exhibited good antifungal activity at a concentration of 50 μg/mL. mdpi.com For instance, certain compounds displayed over 80% inhibition against Sclerotinia sclerotiorum. mdpi.com Another derivative showed an 80.8% inhibition rate against Rhizoctonia solani. mdpi.com

Research on a compound named bromoquinol demonstrated its potent and broad-spectrum antifungal activity. tau.ac.il It was effective against various Aspergillus and Candida species, with MIC values ranging from 0.06 to 4 μM. tau.ac.il Notably, bromoquinol was found to be more potent against fungal growth compared to mammalian cell lines. tau.ac.il

In a different study, a series of 6,8-dibromo-4(3H)quinazolinone derivatives were synthesized and screened for their antifungal activity against Candida albicans and Aspergillus flavus. nih.gov One of the synthesized compounds exhibited potent in vitro antifungal activity with MICs of 0.78 and 0.097 μg/ml against C. albicans and A. flavus, respectively. nih.gov

The following table summarizes the antifungal activity of selected 6-bromo-quinazoline derivatives.

| Compound | Fungal Strain | MIC (µg/mL) |

| Derivative VIIc | Candida albicans | 0.78 nih.gov |

| Derivative VIIc | Aspergillus flavus | 0.097 nih.gov |

Antiviral Research (e.g., against Enterovirus D68)

Derivatives of quinoline have been identified as potential antiviral agents, particularly against Enterovirus D68 (EV-D68), a virus that can cause respiratory illness. nyu.edumdpi.comacs.orgacs.org Research has focused on optimizing quinoline analogues to improve their antiviral potency.

One study aimed to enhance the antiviral activity of a known EV-D68 inhibitor, dibucaine, through structure-activity relationship studies. acs.org This led to the synthesis of 60 compounds, among which three showed significantly improved potency with EC50 values less than 1 μM and a high selectivity index against five different strains of EV-D68. acs.org

Further research led to the discovery of a series of novel quinoline analogues with potent anti-EV-D68 activity. acs.org Through structural optimization, an oxadiazole-substituted quinoline scaffold was identified as being particularly effective. acs.org One compound, in particular, exhibited potent antiviral activity with EC50 values ranging from 0.05 to 0.10 μM against various EV-D68 strains. acs.org Mechanistic studies suggested that these compounds act by interacting with the viral protein VP1. acs.org

The following table summarizes the anti-EV-D68 activity of a selected quinoline derivative.

| Compound | EC50 (µM) |

| Compound 19 | 0.05 - 0.10 acs.org |

Anticancer and Antiproliferative Properties Research

The quinoline scaffold is a key component in a number of anticancer agents. rsc.orgnih.gov Derivatives of 6-bromoquinazoline (B49647), a related heterocyclic compound, have shown significant cytotoxic activity against various cancer cell lines.

In one study, a series of 6-bromoquinazoline derivatives were synthesized and evaluated for their effectiveness against MCF-7 and SW480 cancer cell lines. nih.gov The compounds displayed a wide range of activity, with IC50 values from 0.53 to 46.6 μM. nih.gov Notably, a compound with a fluoro substitution at the meta position of a phenyl moiety demonstrated stronger activity than the established anticancer drug cisplatin, with an IC50 range of 0.53-1.95 μM. nih.gov Further investigation revealed that this promising compound induced apoptosis in MCF-7 cells in a dose-dependent manner. nih.gov

Another study focused on a new series of quinazoline-4(3H)-one derivatives with a thiol group at the 2-position. researchgate.net The antiproliferative activity of these compounds was tested against MCF-7 and SW480 cancer cell lines. researchgate.net One derivative with an aliphatic linker to the SH group was identified as the most potent, with IC50 values of 15.85 ± 3.32 and 17.85 ± 0.92 µM against MCF-7 and SW480 cells, respectively. researchgate.net This compound showed significantly better potency than the EGFR inhibitor erlotinib (B232) in the MCF-7 cell line. researchgate.net

The following table summarizes the anticancer activity of selected 6-bromoquinazoline derivatives.

| Compound | Cancer Cell Line | IC50 (µM) |

| 5b | MCF-7 | 0.53 - 1.95 nih.gov |

| 8a | MCF-7 | 15.85 ± 3.32 researchgate.net |

| 8a | SW480 | 17.85 ± 0.92 researchgate.net |

Development as Lead Compounds in Drug Discovery Programs

A "lead" compound is a chemical compound that has pharmacological or biological activity and is a starting point for drug development. technologynetworks.com The process of identifying and optimizing these lead compounds is a critical stage in the drug discovery pipeline. mdpi.comyoutube.com Natural products have historically been a rich source of lead compounds for the development of new drugs. mdpi.com

The diverse biological activities of quinoline derivatives make them attractive candidates for lead compounds in various drug discovery programs. orientjchem.org The ability to modify the quinoline nucleus with different substituents allows for the creation of novel therapeutic compounds with improved pharmacological characteristics. orientjchem.org

For instance, the potent antimycobacterial and anticancer activities observed in various this compound and related quinazoline derivatives highlight their potential as lead compounds for the development of new treatments for tuberculosis and cancer. nih.govnih.govnih.govresearchgate.net Similarly, the discovery of quinoline analogues with strong antiviral activity against EV-D68 positions them as promising leads for the development of antiviral therapies. acs.orgacs.org

Elucidation of Mechanism of Action in Biological Systems

Understanding the mechanism of action of a drug candidate is crucial for its development and for predicting its potential efficacy and side effects. For quinoline derivatives, a variety of mechanisms have been identified depending on their specific structure and the biological system they are targeting.

In the context of anticancer activity, some quinoline derivatives have been found to act through the inhibition of angiogenesis, disruption of cell migration, and induction of apoptosis. For the 6-bromoquinazoline derivatives that showed potent anticancer activity, molecular docking studies suggested that they may interact with the epidermal growth factor receptor (EGFR). nih.gov The induction of apoptosis was also confirmed experimentally for a lead compound. nih.gov

For the antimycobacterial derivatives, one proposed mechanism of action is the inhibition of cell wall synthesis. nih.gov For certain polycyclic amine derivatives, it was shown that they caused early and sustained cell wall damage in a manner similar to the known antitubercular drug ethambutol. nih.gov Other potential mechanisms, such as inhibition of the bc1 respiratory complex and DNA functionality, were excluded for this series of compounds. nih.gov

In the case of the antiviral quinoline analogues targeting EV-D68, mechanistic studies have indicated that they function as capsid binders. acs.org These compounds are believed to interact with the viral protein VP1, which is a component of the viral capsid. acs.org This interaction likely prevents the virus from entering host cells and replicating.

For the antifungal compound bromoquinol, it was found to induce oxidative stress and apoptosis in Aspergillus fumigatus. tau.ac.il RNA sequencing analysis revealed that bromoquinol treatment led to the upregulation of genes involved in secondary metabolite clusters, transporters, and oxidation-reduction processes. tau.ac.il

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are a fundamental aspect of medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. orientjchem.orgyoutube.com For quinoline derivatives, SAR studies have been instrumental in optimizing their potency and selectivity for various biological targets.

For antibacterial quinolones, it has been established that the 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety is essential for activity. slideshare.net The substitution of a fluorine atom at the 6-position is associated with significantly enhanced antibacterial activity. slideshare.netyoutube.com Additionally, substitutions at the 7-position, such as with a piperazine (B1678402) ring, can improve the spectrum of activity. slideshare.netyoutube.com

In the context of antimycobacterial 2-(quinolin-4-yloxy)acetamides, SAR studies revealed that a primary amine appears to be crucial for potent activity. nih.gov The presence of a piperidine moiety at the 4-position of the aniline ring resulted in a compound with sub-micromolar potency. nih.gov Conversely, increasing the polarity by replacing piperidine with morpholine (B109124) or thiomorpholine (B91149) significantly reduced the antimycobacterial activity. nih.gov

For the anticancer 6-bromoquinazoline derivatives, SAR analysis indicated that the nature of the substitution at the thiol position affected their anticancer activity. researchgate.netnih.gov Derivatives containing an aliphatic chain showed greater cytotoxicity than those with an aromatic chain. nih.gov

In the development of antiviral quinoline analogues against EV-D68, SAR studies guided the optimization of the lead compound dibucaine, leading to the identification of derivatives with significantly improved potency. acs.org The exploration of different substituents on the quinoline scaffold ultimately led to the discovery of the highly potent oxadiazole-substituted derivatives. acs.org

Applications in Catalysis and Advanced Materials Research

Role as Building Blocks and Intermediates for Complex Organic Molecules

6-Bromoquinolin-2-amine serves as a crucial starting material or intermediate in the synthesis of more complex organic structures. chemimpex.com The presence of the bromine atom and the amino group on the quinoline (B57606) scaffold provides reactive sites for various organic reactions, including cross-coupling reactions and nucleophilic substitutions. These reactions enable the introduction of diverse functional groups and the construction of intricate molecular architectures. chemimpex.comnih.gov

The versatility of this compound as a building block is evident in its use in the creation of a wide array of functionalized quinoline derivatives. chemimpex.com These derivatives are of significant interest due to the prevalence of the quinoline motif in biologically active compounds and functional materials. rsc.org The ability to readily modify the this compound structure allows chemists to systematically alter the properties of the resulting molecules to achieve desired functionalities.

Development of Novel Catalysts and Ligands Incorporating Quinoline Moieties

The quinoline framework is a prominent feature in the design of ligands for catalysis. researchgate.netnih.gov The incorporation of quinoline moieties, often derived from precursors like this compound, can significantly influence the electronic and steric properties of a catalyst, thereby affecting its activity, selectivity, and stability.

Chiral Ligands in Asymmetric Catalysis

Quinoline-containing chiral ligands are of particular importance in asymmetric catalysis, a field focused on the synthesis of enantiomerically pure compounds. researchgate.netjlu.edu.cn These ligands can coordinate with metal centers to form chiral catalysts that can control the stereochemical outcome of a chemical reaction. researchgate.netdicp.ac.cnnih.gov The development of such catalysts is crucial in the pharmaceutical industry, where the therapeutic effect of a drug is often dependent on its specific stereoisomer. The synthesis of these specialized ligands can involve quinoline derivatives as key components. researchgate.netnih.gov

Nano-Magnetic Catalysts for Organic Transformations

Recent advancements in catalysis have explored the use of magnetic nanoparticles as catalyst supports. nih.govmdpi.com These nano-magnetic catalysts offer several advantages, including ease of separation from the reaction mixture using an external magnet, which simplifies product purification and allows for catalyst recycling. mdpi.comrepec.org Quinoline derivatives can be immobilized on the surface of these magnetic nanoparticles to create highly efficient and reusable catalysts for various organic transformations. researchgate.net This approach combines the catalytic activity of the quinoline-based ligand with the practical benefits of a magnetic support. nih.govmdpi.com

Contributions to Specialty Chemicals and Materials Production

The chemical reactivity of this compound makes it a valuable precursor in the production of specialty chemicals and advanced materials. chemimpex.com Through various chemical transformations, this compound can be converted into a range of molecules with specific properties tailored for particular applications. These applications can span from pharmaceuticals to materials science.

The quinoline core is a known pharmacophore, meaning it is a molecular feature responsible for a drug's biological activity. rsc.org Consequently, derivatives of this compound are explored in the development of new therapeutic agents. chemimpex.comorientjchem.org In materials science, quinoline-based compounds are investigated for their unique electronic and photophysical properties. mdpi.com

Potential in Optical Materials Systems and Optoelectronic Applications

Quinoline derivatives have shown promise in the field of optical materials and optoelectronics. mdpi.comacs.orgresearchgate.net Their conjugated π-electron systems can give rise to interesting photophysical properties, such as fluorescence and nonlinear optical activity. mdpi.com These properties make them candidates for applications in devices like organic light-emitting diodes (OLEDs), sensors, and optical data storage. mdpi.comdaneshyari.com

Research into the optical properties of quinoline-based compounds is an active area. researchgate.net By modifying the substituents on the quinoline ring, researchers can tune the absorption and emission wavelengths of these molecules, as well as other important optical characteristics. mdpi.com The development of novel quinoline derivatives, potentially synthesized from this compound, could lead to new materials with enhanced performance in optoelectronic devices. researchgate.net

常见问题

Q. What are the optimal synthetic routes for 6-Bromoquinolin-2-amine, and how can reaction efficiency be quantified?

Methodological Answer: this compound is synthesized via nucleophilic substitution or coupling reactions. A validated approach involves reacting 2-aminoquinoline derivatives with brominating agents (e.g., NBS or Br₂ in controlled conditions). For example, in Scheme 1 of -bromoquinolin-2-amine is prepared using PyClU and DIPEA in dichloroethane at 80°C, followed by coupling with potassium trifluoroborate derivatives under palladium catalysis. Efficiency metrics include yield optimization (monitored via HPLC or LC-MS) and purity assessment (NMR, elemental analysis). Reaction kinetics can be tracked using in situ FTIR or UV-Vis spectroscopy to identify intermediates and optimize conditions .

Q. How should researchers handle contradictions in spectroscopic data during structural characterization?

Methodological Answer: Contradictions in NMR, IR, or mass spectra require systematic validation:

- Cross-verification: Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) or literature benchmarks (e.g., PubChem entries for analogous compounds).

- Sample purity: Re-crystallize or chromatographically purify the compound to eliminate impurities affecting spectral peaks (e.g., residual solvents in ’s safety protocols).

- Alternative techniques: Use X-ray crystallography (as in ) to resolve ambiguities in stereochemistry or regioselectivity. Document discrepancies in supplementary materials for peer review .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Exposure mitigation: Use fume hoods, gloves, and lab coats to avoid inhalation/skin contact (as per ’s SDS guidelines).

- Emergency response: For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste.

- Storage: Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent bromine loss or decomposition. Regular stability testing (TGA/DSC) is recommended .

Advanced Research Questions

Q. How can this compound be functionalized for applications in medicinal chemistry or materials science?

Methodological Answer:

- Cross-coupling reactions: Utilize Suzuki-Miyaura () or Buchwald-Hartwig amination to introduce aryl/heteroaryl groups at the bromine position. Monitor regioselectivity using steric/electronic directing groups.

- Coordination chemistry: Explore metal-ligand complexes (e.g., Pd or Ru) for catalytic or photophysical applications. Characterize via cyclic voltammetry and UV-Vis absorption to assess electronic properties .

- Biological activity screening: Use the compound as a precursor for kinase inhibitors () or Wnt/β-catenin pathway modulators. Validate via in vitro assays (e.g., IC₅₀ determination) and molecular docking studies .

Q. What strategies resolve contradictions in solvent-dependent reactivity during CO₂ capture studies involving aminoquinoline derivatives?

Methodological Answer:

- Solvent screening: Test polar aprotic (DMF, DMSO) vs. protic (EtOH, H₂O) solvents to assess kinetic reactivity with CO₂ (as in ’s heterocyclic amine studies).

- Thermodynamic profiling: Use isothermal titration calorimetry (ITC) to quantify enthalpy/entropy changes during absorption-desorption cycles.

- Degradation analysis: Employ GC-MS or HPLC to identify solvent-amine adducts or oxidative byproducts. Adjust pH and temperature to stabilize the amine-CO₂ carbamate intermediate .

Q. How can researchers balance open data sharing with ethical constraints when publishing studies on halogenated amines?

Methodological Answer:

- De-identification: Anonymize raw data (e.g., NMR spectra in ) by removing lab-specific metadata while retaining structural information.

- Controlled access: Use repositories like Zenodo or ChemRxiv with embargo periods or tiered access (public vs. peer-reviewer-only).

- Compliance: Adhere to GDPR or HIPAA guidelines () for studies involving human/animal-derived reagents. Document ethical approvals in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。